2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide
Overview
Description
2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide: is a chemical compound with the molecular formula C10H12ClN3O and a molecular weight of 225.67478 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a pyrazin-2-ylmethyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide typically involves the following steps:
Formation of the pyrazin-2-ylmethyl intermediate: This step involves the reaction of pyrazine with a suitable alkylating agent to form the pyrazin-2-ylmethyl intermediate.
Cyclopropylation: The pyrazin-2-ylmethyl intermediate is then reacted with cyclopropylamine under controlled conditions to introduce the cyclopropyl group.
Chlorination: The final step involves the chlorination of the acetamide backbone using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
- 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-benzamide
- 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-propionamide
- 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-butyramide
Comparison: 2-Chloro-N-cyclopropyl-N-pyrazin-2-ylmethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(pyrazin-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-5-10(15)14(9-1-2-9)7-8-6-12-3-4-13-8/h3-4,6,9H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZKTDMYCSTHEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=NC=CN=C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200310 | |
Record name | Acetamide, 2-chloro-N-cyclopropyl-N-(2-pyrazinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353984-02-7 | |
Record name | Acetamide, 2-chloro-N-cyclopropyl-N-(2-pyrazinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-cyclopropyl-N-(2-pyrazinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.